molecular formula C12H12O3 B3151736 Methyl 1-benzoylcyclopropanecarboxylate CAS No. 72174-75-5

Methyl 1-benzoylcyclopropanecarboxylate

Cat. No. B3151736
CAS RN: 72174-75-5
M. Wt: 204.22 g/mol
InChI Key: SEAXZTQNHXMITE-UHFFFAOYSA-N
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Description

Methyl 1-benzoylcyclopropanecarboxylate (MBCPC) is an organic compound that has been studied for its potential applications in the fields of chemistry, biochemistry and physiology. MBCPC is a cyclic compound composed of a benzene ring with a methyl group and a carboxyl group attached to it. It is a colorless solid at room temperature and is insoluble in water. The compound has been studied for its potential use in the synthesis of other compounds, as a possible therapeutic agent, and for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Constrained ACC Derivatives

Methyl 1-benzoylcyclopropanecarboxylate was used in a study by Szakonyi et al. (2002) for synthesizing constrained 1-aminocyclopropane-1-carboxylic acid systems, specifically the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives. This study highlights the compound's role in forming new types of heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Insights into Ethylene Perception in Plants

Research by Watkins (2006) on 1-methylcyclopropene (1-MCP) focused on its effects on fruits and vegetables. While this compound is different from this compound, the research is relevant for understanding similar compounds' potential applications in studying ethylene perception and ripening in plants (Watkins, 2006).

Ethylene Inhibition in Plants

Blankenship and Dole (2003) investigated 1-methylcyclopropene (1-MCP) as an ethylene inhibitor, which is insightful for understanding the potential use of similar cyclopropane derivatives in plant biology. This research is important for comprehending the broad spectrum of ethylene effects in various crops (Blankenship & Dole, 2003).

Synthesis of Cyclopropyl Amino Acids

Cativiela et al. (1996) explored the use of a related compound, methyl(1S, 2R)-1-benzamido-2-formylcyclopropanecarboxylate, for the synthesis of cyclopropyl amino acids. This research indicates the versatility of similar cyclopropane derivatives in synthesizing unique amino acid structures (Cativiela, Díaz-de-Villegas, & Jiménez, 1996).

Development of Calcium Channel Activators

Baxter et al. (1993) conducted research on methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate, a compound related to this compound, for its potential as a new class of calcium channel activator. This study contributes to understanding how cyclopropane derivatives might interact with calcium channels in cell biology (Baxter, Dixon, Ince, Manners, & Teague, 1993).

Synthesis of Antidepressants

Sakae et al. (2014) explored the use of 1-methylenecyclopropanes for the synthesis of (borylmethyl)cyclopropylamines. These products may serve as building blocks for potential antidepressants. This research opens avenues for the application of cyclopropane derivatives in medicinal chemistry (Sakae, Matsuda, Hirano, Satoh, & Miura, 2014).

properties

IUPAC Name

methyl 1-benzoylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-11(14)12(7-8-12)10(13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAXZTQNHXMITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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